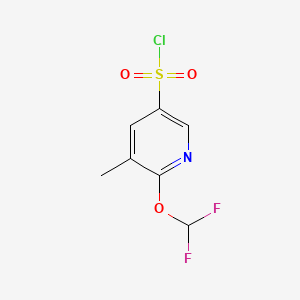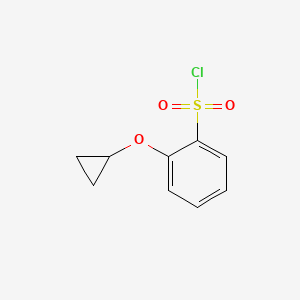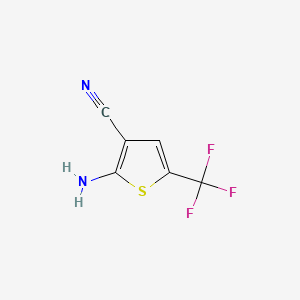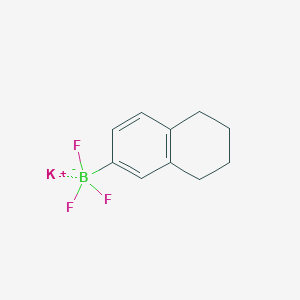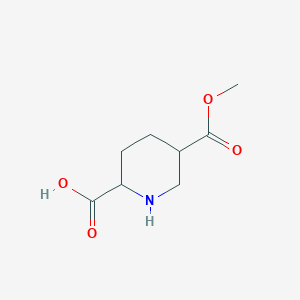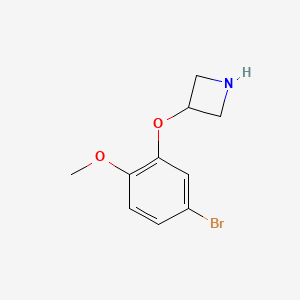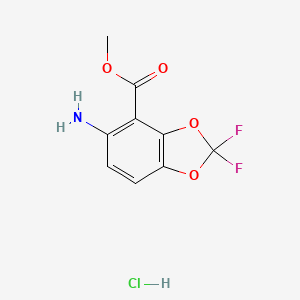
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is a synthetic organic compound with the molecular formula C9H8ClF2NO4. This compound is characterized by the presence of a difluoromethylene group and a carboxylate ester, making it a unique entity in the realm of fluorinated organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may involve catalysts such as palladium or iron complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle fluorinated compounds. The process includes rigorous purification steps to ensure the removal of any by-products and unreacted starting materials. Techniques such as crystallization, distillation, and chromatography are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds. These products are often isolated and purified using standard organic chemistry techniques .
Wissenschaftliche Forschungsanwendungen
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The difluoromethylene group is known to enhance the stability and reactivity of the compound, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: A deoxofluorination reagent with similar structural features.
Difluoromethylated diarylmethanes: Compounds with comparable difluoromethylene groups.
Uniqueness
Methyl5-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C9H8ClF2NO4 |
|---|---|
Molekulargewicht |
267.61 g/mol |
IUPAC-Name |
methyl 5-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H7F2NO4.ClH/c1-14-8(13)6-4(12)2-3-5-7(6)16-9(10,11)15-5;/h2-3H,12H2,1H3;1H |
InChI-Schlüssel |
HCGFTPWCEDMNLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC2=C1OC(O2)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


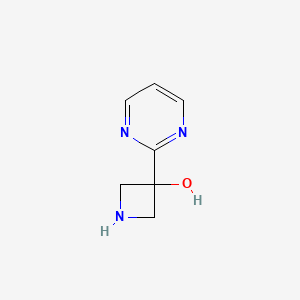

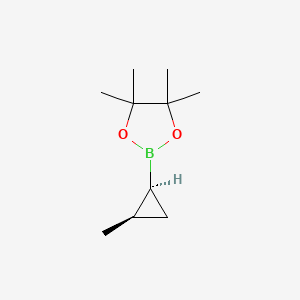
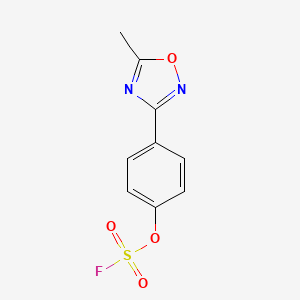
![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)
![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
